ETC-168

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

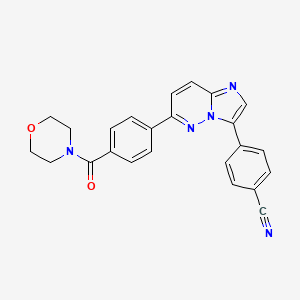

C24H19N5O2 |

|---|---|

Molekulargewicht |

409.4 g/mol |

IUPAC-Name |

4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |

InChI |

InChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2 |

InChI-Schlüssel |

CARBAQLLNJEQRM-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The MNK1/2 Inhibitor ETC-168: A Novel Therapeutic Avenue in Soft Tissue Sarcoma

An In-depth Technical Guide on the Mechanism of Action of ETC-168

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies with limited therapeutic options. Recent research has identified the MAP kinase-interacting kinases 1 and 2 (MNK1/2) as critical drivers of STS proliferation. This compound, a novel and selective inhibitor of MNK1/2, has demonstrated potent anti-proliferative activity in preclinical models of STS. This technical guide provides a comprehensive overview of the mechanism of action of this compound in soft tissue sarcoma, detailing its molecular targets, downstream effects, and the experimental evidence supporting its therapeutic potential. The information presented herein is intended to inform and guide further research and development of MNK inhibitors for the treatment of this challenging disease.

Introduction: The Role of MNK1/2 in Soft Tissue Sarcoma

The MNK1/2 kinases are key downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways, which are frequently dysregulated in various cancers, including soft tissue sarcomas.[1] MNK1/2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a modification that is crucial for the translation of a specific subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis.[1][2]

In soft tissue sarcoma, elevated expression and activity of MNK1/2 have been observed, contributing to tumor growth and survival.[1] These kinases play a pivotal role in maintaining the oncogenic phenotype by promoting the expression of key transcriptional regulators that drive the cell cycle and proliferation.[1]

This compound: A Potent and Selective MNK1/2 Inhibitor

This compound is a novel, orally active small molecule inhibitor of both MNK1 and MNK2.[3][4] It exhibits high selectivity and potency, with biochemical IC50 values of 23 nM and 43 nM for MNK1 and MNK2, respectively.[4]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.[5]

Mechanism of Action of this compound in Soft Tissue Sarcoma

The primary mechanism of action of this compound in soft tissue sarcoma is the inhibition of MNK1/2 kinase activity. This leads to a cascade of downstream effects that ultimately suppress tumor cell proliferation and survival.

Inhibition of eIF4E Phosphorylation

As a direct consequence of MNK1/2 inhibition, this compound blocks the phosphorylation of eIF4E at Serine 209.[1] This is a key regulatory step in cap-dependent translation of specific oncogenic mRNAs.

Downregulation of Key Transcriptional Regulators

A crucial finding from preclinical studies is that the anti-proliferative effects of this compound in soft tissue sarcoma are mediated by the downregulation of a specific set of transcriptional regulators that are critical for cell cycle progression and proliferation.[1] These include:

-

E2F Transcription Factor 1 (E2F1): A key regulator of the G1/S transition in the cell cycle.[6]

-

Forkhead Box M1 (FOXM1): A transcription factor that plays a essential role in G2/M progression.[6]

-

WEE1 G2 Checkpoint Kinase (WEE1): A tyrosine kinase that negatively regulates entry into mitosis.[6]

The suppression of these proteins by this compound leads to a halt in the cell cycle, thereby inhibiting the proliferation of sarcoma cells.

Signaling Pathway of this compound in Soft Tissue Sarcoma

The following diagram illustrates the signaling pathway affected by this compound in soft tissue sarcoma:

Caption: Signaling pathway of this compound in soft tissue sarcoma.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various soft tissue sarcoma cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound in Soft Tissue Sarcoma Cell Lines

| Cell Line | Sarcoma Subtype | IC50 (µM) |

| LPS141 | Liposarcoma | ~1.0 |

| MESSA | Uterine Leiomyosarcoma | ~2.5 |

| SK-UT-1 | Uterine Leiomyosarcoma | ~2.5 |

| SK-UT-1B | Uterine Leiomyosarcoma | ~2.5 |

| LMS117 | Uterine Leiomyosarcoma | ~5.0 |

| LP6 | Liposarcoma | >10 |

| LiSa-2 | Liposarcoma | >10 |

Data extracted from Ke et al., 2021.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in Soft Tissue Sarcoma Cell Lines

| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| LPS141 | Control | 55.1 | 30.2 | 14.7 |

| This compound (1 µM) | 65.3 | 22.1 | 12.6 | |

| This compound (5 µM) | 75.8 | 15.4 | 8.8 | |

| MESSA | Control | 60.2 | 25.1 | 14.7 |

| This compound (1 µM) | 68.4 | 19.8 | 11.8 | |

| This compound (5 µM) | 78.1 | 12.5 | 9.4 |

Data extrapolated from graphical representations in Ke et al., 2021.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of this compound on soft tissue sarcoma cell lines.

-

Cell Seeding: Seed STS cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein expression levels of key signaling molecules.

-

Cell Lysis: Treat STS cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E (Ser209), eIF4E, E2F1, FOXM1, WEE1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on the cell cycle distribution of soft tissue sarcoma cells.

-

Cell Treatment and Harvesting: Treat STS cells with this compound or vehicle control for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram provides a general workflow for the in vitro evaluation of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of soft tissue sarcoma. Its targeted inhibition of the MNK1/2-eIF4E axis leads to the suppression of key drivers of cell proliferation, resulting in potent anti-tumor activity. The data presented in this guide highlight the well-defined mechanism of action of this compound and provide a strong rationale for its continued clinical development.

Future research should focus on:

-

In vivo efficacy studies in a broader range of STS patient-derived xenograft models.

-

Investigation of potential synergistic combinations with other targeted therapies or conventional chemotherapies.

-

Identification of predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

The continued exploration of MNK1/2 inhibition with compounds like this compound holds the potential to significantly improve outcomes for patients with soft tissue sarcoma.

References

- 1. researchgate.net [researchgate.net]

- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

The Role of ETC-168 in the Regulation of eIF4E Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, and its activity is frequently dysregulated in various cancers. Phosphorylation of eIF4E at Serine 209 is a key event that enhances its oncogenic potential. This phosphorylation is primarily mediated by the MAP kinase-interacting kinases 1 and 2 (MNK1/2). ETC-168 (also known as tinodasertib) is a potent and selective inhibitor of MNK1/2 that has shown significant anti-proliferative activity in preclinical models. This technical guide provides an in-depth overview of the role of this compound in regulating eIF4E phosphorylation, the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction to eIF4E and its Regulation

The initiation of translation is a rate-limiting step in protein synthesis and is tightly controlled to ensure cellular homeostasis. A key player in this process is the eIF4F complex, which consists of three proteins: eIF4E, eIF4A, and eIF4G.[1] eIF4E is responsible for binding to the 5' cap structure of messenger RNA (mRNA), a crucial step for the recruitment of the ribosome and the initiation of translation.[2]

The activity of eIF4E is regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway.[3] The mTOR pathway primarily controls the availability of eIF4E by phosphorylating the eIF4E-binding proteins (4E-BPs), which are inhibitors of eIF4E.[3][4] Upon phosphorylation, 4E-BPs dissociate from eIF4E, allowing it to bind to eIF4G and form the active eIF4F complex.[3][4]

The Ras/MAPK pathway regulates eIF4E activity through direct phosphorylation at Serine 209 (Ser209) by the downstream kinases MNK1 and MNK2.[3] This phosphorylation event is implicated in promoting the translation of specific mRNAs that are crucial for cancer development and progression, including those encoding for proteins involved in cell cycle progression, survival, and angiogenesis.[3][4]

The MAPK/MNK Signaling Pathway and eIF4E Phosphorylation

The phosphorylation of eIF4E by MNK1/2 is a critical event in oncogenic translation. The signaling cascade leading to this event is initiated by various extracellular stimuli, such as growth factors and stress signals, which activate the Ras/MAPK pathway.[3]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorylation of Eukaryotic Translation Initiation Factor 4E Is Critical for Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Effects of ETC-168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of ETC-168, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting MNK1 and MNK2, kinases that play a crucial role in regulating mRNA translation of oncogenes.[1][2] By selectively inhibiting these kinases, this compound disrupts key cellular processes that contribute to tumor growth and survival. This document outlines the core mechanism of action of this compound, its downstream signaling consequences, and provides detailed experimental protocols for assessing its activity.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of MNK1 and MNK2.[2][3] These kinases are the sole known enzymes that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[4][5] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation, survival, and metastasis.[4][5]

By binding to MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby leading to a reduction in the translation of these oncogenic proteins.[1][6] This targeted approach allows for the selective disruption of pathways that are often dysregulated in cancer.

Downstream Signaling Effects of this compound

The inhibition of MNK1/2 by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity. These effects have been predominantly studied in the context of soft tissue sarcoma (STS).[1][7]

Inhibition of Cell Proliferation and Viability

This compound demonstrates potent anti-proliferative activity across various cancer cell lines.[3] This is a direct consequence of the reduced expression of key proteins required for cell growth and division. Studies have shown that this compound induces a dose-dependent suppression of cell viability.[3]

Induction of Cell Cycle Arrest

A significant downstream effect of this compound treatment is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3] This is consistent with the downregulation of proteins essential for cell cycle progression. The arrest in G0/G1 prevents cancer cells from entering the S phase, thereby halting DNA replication and subsequent cell division.[3]

Modulation of Key Oncoproteins

The primary anti-tumor effects of this compound are mediated through the translational repression of several key oncoproteins:

-

E2F Transcription Factor 1 (E2F1): A critical regulator of cell cycle progression and proliferation.[1][7]

-

Forkhead Box Protein M1 (FOXM1): An essential transcription factor for G1/S and G2/M transition.[1][7]

-

WEE1 G2 Checkpoint Kinase (WEE1): A key regulator of the G2/M checkpoint.[1][7]

By inhibiting the translation of these proteins, this compound effectively dismantles the cellular machinery required for uncontrolled proliferation.

Suppression of Ribosomal Protein S6 (RPS6) Phosphorylation

Treatment with this compound has been shown to suppress the phosphorylation of ribosomal protein S6 (RPS6).[1][3] The phosphorylation status of RPS6 is a key indicator of mTOR signaling activity and is correlated with cell growth.

Synergistic Effects with Other Inhibitors

This compound has demonstrated synergistic anti-proliferative activity when used in combination with other targeted therapies. Notably, its combination with the MCL1 inhibitor S63845 has shown enhanced efficacy against soft tissue sarcoma cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| MNK1 | 23[2][3] |

| MNK2 | 43[2][3] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 for Cell Viability |

| LPS141 | Soft Tissue Sarcoma | 5 µM (for 50% inhibition)[3] |

| MESSA | Soft Tissue Sarcoma | 5 µM (for 50% inhibition)[3] |

Table 3: Effect of this compound on Cell Cycle Distribution in Soft Tissue Sarcoma Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| LPS141, LP6, MESSA | This compound (dose-dependent) | Consistent Increase[3] | Decrease[3] | Decrease[3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for assessing the levels of specific proteins and their phosphorylation status following this compound treatment.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF4E, total eIF4E, E2F1, FOXM1, WEE1, p-RPS6, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Signaling Pathway of this compound

Caption: Downstream signaling pathway of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for assessing this compound activity.

References

- 1. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Impact of ETC-168 on Cap-Dependent Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETC-168 is a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These kinases are key regulators of cap-dependent translation, a critical process for protein synthesis that is often dysregulated in cancer. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a pivotal event in the initiation of translation of oncogenic proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on cap-dependent translation initiation. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to Cap-Dependent Translation and the Role of MNK1/2

Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure of messenger RNA (mRNA). The eIF4F complex consists of three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein. The phosphorylation of eIF4E at Ser209 by MNK1 and MNK2 is a critical regulatory step that enhances the translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis.[1][2] In many cancers, the signaling pathways upstream of MNK1/2, such as the RAS-RAF-MEK-ERK and p38 MAPK pathways, are constitutively active, leading to hyperphosphorylation of eIF4E and the dysregulated translation of oncogenic proteins.[2][3]

This compound: A Selective MNK1/2 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of both MNK1 and MNK2. By inhibiting these kinases, this compound prevents the phosphorylation of eIF4E, thereby downregulating the translation of key oncogenic proteins. This leads to anti-proliferative effects and cell cycle arrest in cancer cells.[4][5]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Cell Line | Assay Type | IC50 | Reference |

| MNK1 | Biochemical Assay | 64 nM | |

| MNK2 | Biochemical Assay | 86 nM | |

| K562-eIF4E cells | p-eIF4E Inhibition | 0.8 µM | |

| Human PBMCs | p-eIF4E Inhibition | 1.7 µM |

Table 2: Anti-proliferative Activity of this compound in Soft Tissue Sarcoma (STS) Cell Lines

| Cell Line | Histological Subtype | IC50 (µM) | Reference |

| LPS141 | Dedifferentiated Liposarcoma | ~2.5 | [5] |

| MESSA | Uterine Leiomyosarcoma | ~2.5 | [5] |

| LP6 | Liposarcoma | ~5 | [5] |

| LiSa-2 | Liposarcoma | ~5 | [5] |

| SK-UT-1 | Uterine Leiomyosarcoma | >10 | [5] |

| SK-UT-1B | Uterine Leiomyosarcoma | >10 | [5] |

| LMS117 | Uterine Leiomyosarcoma | >10 | [5] |

Note: IC50 values were determined by MTT assay after 72 hours of treatment. The original data was presented in graphical form, and the IC50 values are estimations from these graphs.

Table 3: Effect of this compound on Cell Cycle Distribution in STS Cell Lines

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| LPS141 | Control | ~45% | ~35% | ~20% | [5] |

| This compound (5 µM, 24h) | ~60% | ~25% | ~15% | [5] | |

| LP6 | Control | ~55% | ~30% | ~15% | [5] |

| This compound (5 µM, 24h) | ~70% | ~20% | ~10% | [5] | |

| MESSA | Control | ~50% | ~30% | ~20% | [5] |

| This compound (5 µM, 24h) | ~65% | ~20% | ~15% | [5] |

Note: Percentages are estimations from the graphical data presented in the cited reference.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound impacts cap-dependent translation.

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6][7][8]

Caption: MTT cell viability assay workflow.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation of eIF4E and the expression of downstream proteins.

Materials:

-

Cell lysates from this compound treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-eIF4E (Ser209), anti-eIF4E, anti-E2F1, anti-FOXM1, anti-WEE1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.[9][10][11]

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

This compound treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[12][13][14][15]

Logical Relationship of this compound's Effects

The following diagram illustrates the logical flow of events following the inhibition of MNK1/2 by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. Western Blot Protocol - e-Blot [e-blot.com]

- 10. cdn.origene.com [cdn.origene.com]

- 11. stemcell.com [stemcell.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the therapeutic potential of ETC-168 in neurodevelopmental disorders

ETC-168: A Novel Therapeutic Avenue for Neurodevelopmental Disorders

An In-depth Technical Guide on the Therapeutic Potential of the MNK1/2 Inhibitor this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodevelopmental disorders (NDDs) present a significant challenge in modern medicine due to their complex pathophysiology and the limited efficacy of current treatments. Recent research into the molecular mechanisms underlying these disorders has highlighted the dysregulation of protein synthesis as a key convergent pathway. This whitepaper explores the therapeutic potential of this compound, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), in the context of NDDs. While extensive research has focused on this compound's role in oncology, emerging preclinical evidence suggests its mechanism of action—the modulation of mRNA translation via inhibition of eukaryotic initiation factor 4E (eIF4E) phosphorylation—holds significant promise for correcting translational abnormalities observed in certain NDDs. This document provides a comprehensive overview of the core mechanism of this compound, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction: The Role of Dysregulated Protein Synthesis in Neurodevelopmental Disorders

Neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Fragile X Syndrome, are characterized by alterations in brain development and function.[1] A growing body of evidence points towards the dysregulation of mRNA translation and subsequent protein synthesis as a central pathological feature.[2] This has led to the investigation of therapeutic strategies aimed at modulating the cellular machinery responsible for protein production.

One critical control point in this process is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2] The phosphorylation of eIF4E is regulated by the MAP kinase-interacting kinases, MNK1 and MNK2.[2] Hyperactivation of the MNK-eIF4E signaling axis has been implicated in various diseases, including cancer and, more recently, certain neurodevelopmental disorders.[2]

This compound is a novel, selective, and potent inhibitor of both MNK1 and MNK2.[3][4][5] Its ability to strongly block the phosphorylation of eIF4E positions it as a compelling candidate for therapeutic intervention in NDDs where this pathway is implicated.[2][3][5]

Core Mechanism of Action: MNK1/2 Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the kinase activity of MNK1 and MNK2.[4] These kinases are downstream effectors of the MAPK signaling pathway and are the primary regulators of eIF4E phosphorylation at Ser209.[2] By inhibiting MNK1/2, this compound effectively reduces the levels of phosphorylated eIF4E (p-eIF4E).[3][6] This, in turn, modulates the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and synaptic plasticity.[3][7][8]

Signaling Pathway of this compound Action

The signaling cascade initiated by the inhibition of MNK1/2 by this compound is depicted below.

Preclinical Data

While the majority of published data for this compound is in the context of oncology, these studies provide crucial insights into its biochemical and cellular effects. Furthermore, a key study has demonstrated its potential in a mouse model relevant to neurodevelopmental disorders.

Biochemical and Cellular Activity

This compound is a potent inhibitor of MNK1 and MNK2 with biochemical IC50 values of 23 nM and 43 nM, respectively.[4] In cellular assays, this compound has been shown to effectively suppress the phosphorylation of eIF4E and inhibit cell viability in various cancer cell lines.[4]

| Parameter | Value | Cell Lines | Reference |

| MNK1 IC50 (biochemical) | 23 nM | - | [4] |

| MNK2 IC50 (biochemical) | 43 nM | - | [4] |

| Cell Viability IC50 | ~5 µM | LPS141, MESSA | [4] |

Table 1: Biochemical and Cellular Potency of this compound.

Efficacy in a Neurodevelopmental Disorder Model

A pivotal study investigated the effects of this compound in Nlgn3 knockout (KO) mice, a model for autism spectrum disorder. The research demonstrated that this compound could rescue deficits in protein synthesis in the ventral tegmental area (VTA) of these mice.[2]

| Model | Treatment | Key Finding | Reference |

| Nlgn3 KO Mice | This compound (5 mg/kg) | Rescued translation deficits in the VTA. | [2] |

| Wild-type Mice | This compound (5 mg/kg) | Decreased eIF4E phosphorylation in the VTA. | [2] |

| Cultured Cortical Neurons | This compound | Decreased eIF4E phosphorylation. | [2] |

Table 2: Preclinical Efficacy of this compound in a Neurodevelopmental Disorder Model.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound.

Western Blot Analysis for p-eIF4E

This protocol is used to quantify the levels of phosphorylated eIF4E, the direct target of the MNK1/2-mediated signaling pathway inhibited by this compound.

Objective: To measure the effect of this compound on the phosphorylation of eIF4E.

Methodology:

-

Cell/Tissue Lysis: Cells or tissue samples are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-eIF4E (Ser209) and total eIF4E.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability Assay

This protocol assesses the anti-proliferative effects of this compound.

Objective: To determine the IC50 of this compound on cell proliferation.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo®) is added to each well.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.

Experimental Workflow Visualization

The general workflow for preclinical evaluation of this compound is illustrated below.

Future Directions and Therapeutic Potential in Neurodevelopmental Disorders

The preclinical data, particularly from the Nlgn3 KO mouse model, provides a strong rationale for the further investigation of this compound in neurodevelopmental disorders.[2] The ability of this compound to correct aberrant protein synthesis at the molecular level suggests its potential to ameliorate the core synaptic and behavioral deficits associated with these conditions.

Key areas for future research include:

-

Expanded Preclinical Models: Testing the efficacy of this compound in other genetic models of NDDs where dysregulated translation is a known factor.

-

Behavioral Studies: Comprehensive behavioral testing in animal models to determine if the molecular corrections translate into functional improvements in social interaction, repetitive behaviors, and cognitive function.

-

Pharmacokinetics and Brain Penetrance: Detailed studies to characterize the pharmacokinetic profile of this compound in the central nervous system.

-

Biomarker Development: Identification of translatable biomarkers (e.g., p-eIF4E levels in peripheral tissues) to monitor target engagement in future clinical trials.

Conclusion

This compound represents a promising, mechanism-based therapeutic candidate for a subset of neurodevelopmental disorders characterized by dysregulated mRNA translation. Its well-defined mechanism of action as a potent MNK1/2 inhibitor, coupled with encouraging preclinical data in a relevant animal model, underscores its potential.[2][4] While further research is required to fully elucidate its therapeutic efficacy and safety profile in the context of NDDs, the existing evidence provides a solid foundation for its continued development as a novel treatment strategy for these complex and challenging conditions.

References

- 1. Drug development for neurodevelopmental disorders: lessons learned from fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

The Dual-Edged Sword: ETC-168's Impact on the Tumor Microenvironment and Immune Response

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ETC-168, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), is a promising anti-cancer agent. Its primary mechanism of action involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation, a critical step in the translation of oncogenic proteins. While the direct anti-proliferative effects of this compound on tumor cells are well-documented, its influence on the complex tumor microenvironment (TME) and the ensuing immune response is an area of burgeoning research. This technical guide synthesizes the current understanding of this compound and the broader class of MNK inhibitors, detailing their effects on key TME components and the anti-tumor immune response. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictates tumor progression, metastasis, and response to therapy. Modulating the TME has emerged as a key strategy in cancer treatment. This compound, by targeting the MNK1/2-eIF4E signaling axis, not only directly impedes cancer cell growth but also has the potential to reshape the TME. This guide explores the multifaceted effects of this compound and other MNK inhibitors on the TME, with a particular focus on the anti-tumor immune response.

Core Mechanism of Action: The MNK-eIF4E Axis

This compound exerts its effects by inhibiting MNK1 and MNK2, which are the sole kinases known to phosphorylate eIF4E on Ser209.[1] This phosphorylation is a pivotal event in the initiation of cap-dependent mRNA translation of a subset of transcripts that encode for proteins crucial for cell growth, proliferation, and survival.[2] By inhibiting this process, this compound effectively reduces the levels of key oncoproteins.

Signaling Pathway

Caption: this compound inhibits MNK1/2, preventing eIF4E phosphorylation and subsequent translation of oncogenic proteins.

Quantitative Data: Effects of MNK Inhibition

The following tables summarize key quantitative findings from preclinical studies on MNK inhibitors, including this compound.

Table 1: Anti-proliferative Activity of this compound in Soft Tissue Sarcoma (STS) Cell Lines

| Cell Line | Histological Subtype | IC50 (µM) of this compound |

| LPS141 | Liposarcoma | ~1.5 |

| MESSA | Uterine Leiomyosarcoma | ~2.0 |

| SK-UT-1 | Uterine Leiomyosarcoma | ~2.5 |

| Data synthesized from publicly available research. |

Table 2: Immunomodulatory Effects of MNK Inhibitors in Murine Tumor Models

| Parameter | Tumor Model | Treatment | Observation | Reference |

| CD8+ T Cell Infiltration | Pancreatic, Thyroid | MNK Inhibitors (CGP57380, eFT508) | Significant increase in tumor-infiltrating CD8+ T cells. | [3] |

| T Cell Exhaustion Markers | Pancreatic, Thyroid | MNK Inhibitors (CGP57380, eFT508) | Increased expression of PD-1 and TIM3 on tumor-infiltrating CD8+ T cells. | [3] |

| Immunosuppressive TAMs | Pancreatic | MNK Inhibitors | Increase in immunosuppressive tumor-associated macrophages (TAMs). | [4] |

| Data is based on studies with MNK inhibitors other than this compound but is relevant to the class effect. |

Impact on the Tumor Microenvironment and Immune Response

While direct data on this compound is emerging, studies on MNK inhibitors reveal a complex interplay with the TME.

Effects on Immune Cells

-

T Cells: MNK inhibition has been shown to increase the infiltration of CD8+ T cells into the tumor.[3] However, this is accompanied by an increase in exhaustion markers like PD-1 and TIM3, suggesting a potential for T cell dysfunction.[3] This dual effect highlights the complexity of targeting this pathway for immunotherapy.

-

Tumor-Associated Macrophages (TAMs): MNK inhibitors can lead to an increase in immunosuppressive TAMs, which may counteract the benefits of increased T cell infiltration.[4] This suggests that combination therapies aimed at both boosting T cell activity and reprogramming TAMs could be a promising strategy.

Logical Relationship of MNK Inhibition and Immune Response

Caption: MNK inhibition has dual effects on the anti-tumor immune response.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound or other MNK inhibitors for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Flow Cytometry for Immune Cell Profiling in Tumors

-

Tumor Digestion: Mince fresh tumor tissue and digest with a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, PD-1, TIM3, F4/80, CD206) for 30 minutes on ice.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to quantify different immune cell populations and their expression of relevant markers.

Experimental Workflow

Caption: Workflow for in vitro and in vivo evaluation of MNK inhibitors.

Conclusion and Future Directions

This compound and other MNK inhibitors represent a promising class of anti-cancer agents with a dual mechanism of action: direct inhibition of tumor cell proliferation and modulation of the tumor microenvironment. While the increased infiltration of CD8+ T cells is a favorable outcome, the concurrent induction of T cell exhaustion and immunosuppressive TAMs presents a challenge. Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome T cell exhaustion and with agents that reprogram TAMs (e.g., CSF1R inhibitors).

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from MNK inhibitor therapy.

-

In-depth TME Profiling: Conducting comprehensive analyses of the TME upon this compound treatment to further elucidate its impact on other stromal and immune cell populations.

By addressing these key areas, the full therapeutic potential of this compound and the broader class of MNK inhibitors can be realized, paving the way for more effective cancer treatments.

References

- 1. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abstract 3097: MNK1/2 kinase expression in immune cells dictates tumoral response to MNK inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]

Initial In Vitro Evaluation of ETC-168: A Novel Wnt Signaling Pathway Inhibitor

Version: 1.0

Abstract

This document outlines the initial preclinical in vitro evaluation of ETC-168, a novel small molecule inhibitor targeting the Wnt signaling pathway. The study assesses the compound's efficacy and mechanism of action across a panel of selected cancer cell lines. Key experiments include cell viability assays, target engagement studies, and gene expression analysis. The results presented herein provide a foundational understanding of this compound's therapeutic potential and inform future preclinical and clinical development strategies.

Introduction

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal and ovarian cancers, making it a compelling target for therapeutic intervention. This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By inhibiting PORCN, this compound is designed to block Wnt signaling at its source, thereby suppressing tumor growth. This whitepaper details the primary in vitro experiments conducted to validate the therapeutic hypothesis of this compound.

Experimental Protocols

Cell Lines and Culture

A panel of human cancer cell lines was selected based on their known Wnt pathway activation status. The cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CellTiter-Glo®)

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound was added at varying concentrations (0.01 nM to 10 µM) and incubated for 72 hours.

-

An equivalent volume of CellTiter-Glo® reagent was added to each well.

-

The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.

-

The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

IC50 values were calculated using a non-linear regression model.

Wnt Signaling Reporter Assay (Super TopFlash)

The effect of this compound on Wnt pathway activity was measured using a Super TopFlash (STF) reporter assay.

-

Cells were co-transfected with the STF reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, transfected cells were treated with this compound at various concentrations for an additional 24 hours.

-

Luciferase activity was measured using the Dual-Luciferase® Reporter Assay System (Promega).

-

Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.

Quantitative Real-Time PCR (qPCR)

To assess the impact of this compound on the expression of Wnt target genes, qPCR was performed.

-

Cells were treated with a 1 µM concentration of this compound for 24 hours.

-

Total RNA was extracted using the RNeasy Mini Kit (Qiagen).

-

cDNA was synthesized using the iScript™ cDNA Synthesis Kit (Bio-Rad).

-

qPCR was performed on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad) using SYBR Green chemistry.

-

Relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene. Key Wnt target genes analyzed included AXIN2 and NKD1.

In Vitro Efficacy and Mechanism of Action of this compound

Inhibition of Cancer Cell Growth

This compound demonstrated potent anti-proliferative effects across multiple cancer cell lines with known Wnt pathway mutations. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Cell Line | Cancer Type | Wnt Pathway Mutation | This compound IC50 (nM) |

| HCT116 | Colorectal Carcinoma | β-catenin | 15.2 |

| SW480 | Colorectal Adenocarcinoma | APC | 9.8 |

| OVCAR-3 | Ovarian Adenocarcinoma | - | 25.6 |

| A549 | Lung Carcinoma | Wild-Type | >10,000 |

Inhibition of Wnt Signaling

Treatment with this compound led to a dose-dependent reduction in Wnt signaling activity as measured by the STF reporter assay in SW480 cells.

| This compound Concentration (nM) | Normalized Luciferase Activity (% of Control) |

| 0 (Vehicle) | 100 |

| 1 | 62.1 |

| 10 | 28.5 |

| 100 | 8.3 |

| 1000 | 2.1 |

Modulation of Wnt Target Gene Expression

This compound treatment resulted in a significant downregulation of the canonical Wnt target genes AXIN2 and NKD1 in HCT116 cells, confirming its on-target activity.

| Target Gene | Fold Change in Expression (vs. Vehicle) |

| AXIN2 | 0.18 |

| NKD1 | 0.25 |

Visualized Pathways and Workflows

Methodological & Application

Application Notes and Protocols for ETC-168 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-168 is a potent and selective dual inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 and 2 (MNK1 and MNK2).[1] These kinases are implicated in oncogenic translation through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2] By inhibiting MNK1/2, this compound effectively blocks the phosphorylation of eIF4E, leading to the repression of sarcoma-driving oncoproteins such as E2F1, FOXM1, and WEE1.[2] This mechanism underlies its significant antiproliferative activity in various cancer cell lines, particularly in soft tissue sarcomas (STS).[2][3] this compound has shown to induce cell cycle arrest, primarily in the G0/G1 phase, and suppress cell viability in a dose-dependent manner.[1]

Data Presentation

Biochemical Activity of this compound

| Target | IC50 (nM) |

| MNK1 | 23 |

| MNK2 | 43 |

Table 1: Biochemical IC50 values for this compound against MNK1 and MNK2.[1]

Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) |

| LPS141 | Liposarcoma | MTT | Cell Viability (72h) | ~5 |

| MESSA | Uterine Leiomyosarcoma | MTT | Cell Viability (72h) | ~5 |

| HCT 116 | Colorectal Carcinoma | MTT | Antiproliferation | Not Specified |

Table 2: Summary of in vitro cellular activity of this compound in various cancer cell lines.[1][3][4]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LPS141, MESSA, HCT 116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Phospho-eIF4E

This protocol is used to determine the effect of this compound on the phosphorylation of eIF4E.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-eIF4E, anti-total-eIF4E, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations

Caption: this compound inhibits the MNK1/2-eIF4E signaling axis.

Caption: Experimental workflow for assessing cell viability using MTT assay.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Herbal Formulation C168 Attenuates Proliferation and Induces Apoptosis in HCT 116 Human Colorectal Carcinoma Cells: Role of Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of ETC-168 Stock Solution for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of ETC-168, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. This compound is a valuable tool for studying the roles of MNK1/2 in various cellular processes, including mRNA translation and oncogenesis.[2][3][4] It exerts its effects by strongly blocking the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key downstream target of MNK1/2, and repressing the expression of oncoproteins such as E2F1, FOXM1, and WEE1.[2][5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Chemical Name | 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile | [5] |

| CAS Number | 1464150-99-9 | [1][5] |

| Molecular Formula | C24H19N5O2 | [5] |

| Molecular Weight | 409.45 g/mol | [5] |

| Appearance | Solid powder | [5] |

| Purity | >98% | [5] |

| Biochemical IC50 | MNK1: 23 nM, MNK2: 43 nM | [1] |

This compound Signaling Pathway

This compound targets MNK1 and MNK2, which are activated by the p38 and ERK/MAPK pathways.[3] The primary downstream effector of MNK1/2 relevant to its role in cancer is the eukaryotic translation initiation factor 4E (eIF4E).[2][3] Phosphorylation of eIF4E by MNK1/2 is a critical step in the initiation of translation of specific mRNAs that encode for proteins involved in cell proliferation and survival. By inhibiting MNK1/2, this compound prevents eIF4E phosphorylation, leading to a reduction in the translation of key oncoproteins.[2][5]

Caption: this compound inhibits the MNK1/2 signaling pathway.

Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

Protocol

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM stock:

-

Mass (mg) = 10 mM x 1 mL x 409.45 g/mol = 4.0945 mg

-

-

-

Weighing the this compound Powder:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder directly into the tube.

-

-

Dissolution:

-

Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.0945 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Cap the tube securely.

-

-

Vortexing:

-

Vortex the solution vigorously until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

| Storage Condition | Duration | Reference |

| Solid Powder | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark. | [5] |

| Stock Solution in DMSO | Short term (2 weeks): 4°C. Long term (6 months): -80°C. | [1] |

Note: It is recommended to minimize the exposure of the stock solution to light.

Quality Control

To ensure the quality and activity of the prepared this compound stock solution, it is advisable to perform a functional assay. A Western blot analysis to detect the phosphorylation of eIF4E in a sensitive cell line treated with a dilution of the stock solution can serve as a reliable quality control measure. A dose-dependent decrease in p-eIF4E levels would confirm the activity of the inhibitor.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle DMSO with care as it can facilitate the absorption of substances through the skin.

-

All handling of the powder and stock solution should be performed in a chemical fume hood.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their laboratory experiments, ensuring accuracy and reproducibility in their findings.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

Application Note: Detection of p-eIF4E Inhibition by ETC-168 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and a key regulator of cap-dependent translation initiation. The phosphorylation of eIF4E at Serine 209 (p-eIF4E) is a crucial event that enhances its oncogenic activity. This phosphorylation is mediated by the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). Dysregulation of the MNK-eIF4E signaling axis is frequently observed in various cancers, making it an attractive target for therapeutic intervention. ETC-168 is a potent and selective inhibitor of MNK1 and MNK2, which effectively blocks the phosphorylation of eIF4E. This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of eIF4E phosphorylation in response to this compound treatment.

eIF4E Signaling Pathway and Inhibition by this compound

The phosphorylation of eIF4E is regulated by the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. Upon activation by various stimuli, these pathways converge on and activate MNK1 and MNK2. The activated MNKs then phosphorylate eIF4E at Ser209, promoting the translation of a specific subset of mRNAs that are involved in cell proliferation, survival, and angiogenesis. This compound acts as a specific inhibitor of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and suppressing its downstream oncogenic effects.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on MNK kinases and eIF4E phosphorylation in different cellular contexts.

| Parameter | Value | Cell Type/System | Reference |

| Biochemical IC50 (MNK1) | 23 nM | Enzyme Assay | [1] |

| Biochemical IC50 (MNK2) | 43 nM | Enzyme Assay | [1] |

| p-eIF4E Inhibition | ~50% reduction | Cortical Neurons (3 hr treatment) | [2][3] |

| p-eIF4E Inhibition | Significant reduction | Soft Tissue Sarcoma Cells (5 µM, 24 hr) | [3] |

Experimental Protocol: Western Blot for p-eIF4E

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-eIF4E (Ser209).

Materials and Reagents

-

Cell line of interest (e.g., soft tissue sarcoma cell lines like LPS141 or MESSA)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF4E (Ser209)

-

Mouse or rabbit anti-total eIF4E

-

Mouse or rabbit anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Experimental Workflow

Step-by-Step Method

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a dose-response range of this compound (e.g., 0, 0.1, 1, 5, 10 µM) in complete culture medium. A vehicle control (DMSO) should be included.

-

Aspirate the old medium and add the medium containing this compound or vehicle.

-

Incubate the cells for the desired time (e.g., 3 to 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody against p-eIF4E (Ser209) diluted in blocking buffer overnight at 4°C. (Follow the manufacturer's recommendation for antibody dilution).

-

The next day, wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control like GAPDH or β-actin.

-

Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ). Normalize the p-eIF4E signal to the total eIF4E signal and then to the loading control.

-

Conclusion

This application note provides a comprehensive guide for researchers to effectively use Western blotting to assess the inhibitory effect of this compound on eIF4E phosphorylation. The provided protocol and background information will aid in the design and execution of experiments to study the MNK-eIF4E signaling axis and to evaluate the efficacy of novel MNK inhibitors.

References

Application Notes and Protocols for Cell Viability Assays using ETC-168

Introduction

ETC-168 is a novel and selective inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1/2).[1][2][3] These kinases are implicated in oncogenic translation through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2][4] By inhibiting MNK1/2, this compound effectively blocks eIF4E phosphorylation, leading to the repression of oncoproteins that drive cancer cell proliferation, such as E2F1, FOXM1, and WEE1.[2][3][4][5] This anti-proliferative activity makes this compound a compound of significant interest in cancer research and drug development, particularly for soft tissue sarcomas (STS).[2][4][6]

This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS. These assays are fundamental in determining the cytotoxic and cytostatic effects of therapeutic compounds.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing ETC-168 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-168 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These kinases are key regulators of protein synthesis and are implicated in the proliferation and survival of various cancer cells. By inhibiting MNK1/2, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of translation of several oncogenic proteins. Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, particularly in soft tissue sarcoma (STS). A promising strategy to enhance the therapeutic efficacy of this compound is its use in combination with other chemotherapy agents. This document provides detailed application notes and protocols for researchers interested in exploring the synergistic potential of this compound in combination regimens.

Mechanism of Action and Rationale for Combination Therapy